molecular formula C13H10F3NO3 B8475705 Methyl 5-Methyl-3-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxylate

Methyl 5-Methyl-3-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxylate

Cat. No.: B8475705
M. Wt: 285.22 g/mol
InChI Key: KXYUXBRCROGOFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-Methyl-3-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxylate is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Methyl-3-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxylate typically involves a multi-step process:

Industrial Production Methods

Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Methyl-3-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethyl iodide with a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted isoxazoles.

Mechanism of Action

The mechanism of action of Methyl 5-Methyl-3-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-Methyl-3-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxylate is unique due to the presence of the trifluoromethyl group attached to the phenyl ring. This group significantly alters the compound’s chemical and biological properties, making it distinct from other isoxazole derivatives .

Properties

Molecular Formula

C13H10F3NO3

Molecular Weight

285.22 g/mol

IUPAC Name

methyl 5-methyl-3-[2-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C13H10F3NO3/c1-7-10(12(18)19-2)11(17-20-7)8-5-3-4-6-9(8)13(14,15)16/h3-6H,1-2H3

InChI Key

KXYUXBRCROGOFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2C(F)(F)F)C(=O)OC

Origin of Product

United States

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